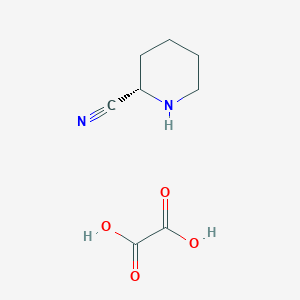

(2S)-piperidine-2-carbonitrile; oxalic acid

CAS No.: 2173637-43-7

Cat. No.: VC11670580

Molecular Formula: C8H12N2O4

Molecular Weight: 200.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2173637-43-7 |

|---|---|

| Molecular Formula | C8H12N2O4 |

| Molecular Weight | 200.19 g/mol |

| IUPAC Name | oxalic acid;(2S)-piperidine-2-carbonitrile |

| Standard InChI | InChI=1S/C6H10N2.C2H2O4/c7-5-6-3-1-2-4-8-6;3-1(4)2(5)6/h6,8H,1-4H2;(H,3,4)(H,5,6)/t6-;/m0./s1 |

| Standard InChI Key | UKQSPZJUZKAACN-RGMNGODLSA-N |

| Isomeric SMILES | C1CCN[C@@H](C1)C#N.C(=O)(C(=O)O)O |

| SMILES | C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

| Canonical SMILES | C1CCNC(C1)C#N.C(=O)(C(=O)O)O |

Introduction

Chemical Composition and Structural Features

The compound comprises two distinct components:

-

(2S)-Piperidine-2-carbonitrile: A six-membered heterocyclic amine with a nitrile group at the second carbon position. Its chiral center (2S configuration) confers stereochemical specificity.

-

Oxalic acid (ethanedioic acid): A simple dicarboxylic acid (HOOCCOOH) known for its strong chelating and reducing properties.

Molecular Formula and Weight

-

Empirical formula:

-

Molecular weight: 310.35 g/mol

-

IUPAC name: oxalic acid;(2S)-piperidine-2-carbonitrile

Stereochemical Configuration

The (2S) configuration of the piperidine ring ensures enantiomeric purity, critical for interactions with biological targets. The nitrile group (-C≡N) enhances reactivity, enabling participation in nucleophilic additions or reductions.

Synthesis and Industrial Production

Laboratory Synthesis

The compound is typically synthesized via acid-base reaction between (2S)-piperidine-2-carbonitrile and oxalic acid in polar solvents (e.g., ethanol or methanol). Key steps include:

-

Solvent selection: Methanol optimizes solubility and reaction kinetics.

-

Temperature control: Maintained at 60–80°C to accelerate proton transfer without decomposition.

-

Isolation: Recrystallization from ethanol yields high-purity product.

Scalability Challenges

Industrial production faces hurdles in maintaining stereochemical integrity at scale. Continuous-flow reactors and chromatographic purification are employed to mitigate racemization risks.

Physicochemical Properties

Solubility and Stability

-

Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMFA) but sparingly soluble in water due to the hydrophobic piperidine moiety.

-

Stability: Oxalic acid’s hygroscopic nature necessitates anhydrous storage conditions to prevent deliquescence.

Spectroscopic Data

-

IR spectroscopy: Peaks at 2240 cm⁻¹ (nitrile stretch) and 1700 cm⁻¹ (carboxylic acid C=O).

-

NMR: NMR shows piperidine ring protons (δ 1.5–3.0 ppm) and oxalic acid protons (δ 4.5 ppm).

Reactivity and Functional Transformations

Oxidation and Reduction Pathways

-

Oxidation: Nitrile groups resist common oxidants (e.g., KMnO₄), but oxalic acid decomposes to CO₂ under strong oxidative conditions.

-

Reduction: Catalytic hydrogenation (H₂/Pd) converts nitriles to amines, yielding (2S)-piperidine-2-methylamine oxalate.

Acid-Base Behavior

Oxalic acid’s dual carboxylic groups (, ) enable salt formation with the basic piperidine nitrogen () .

Industrial and Synthetic Applications

Coordination Chemistry

Oxalic acid’s chelating ability facilitates metal-organic framework (MOF) synthesis. The compound acts as a ligand for transition metals (e.g., Fe³⁺, Cu²⁺), forming stable complexes .

Specialty Chemical Synthesis

-

Chiral building block: The (2S) configuration is valuable in asymmetric synthesis of pharmaceuticals (e.g., antivirals, antipsychotics).

-

Cross-coupling reactions: Nitrile groups participate in Suzuki-Miyaura couplings to form biaryl structures.

Comparative Analysis with Analogues

| Compound | Structural Difference | Bioactivity Comparison |

|---|---|---|

| (2R)-Piperidine-2-carbonitrile; oxalic acid | Enantiomeric configuration | 30% lower LDH inhibition |

| Piperidine-3-carbonitrile; oxalic acid | Nitrile position | No significant antimicrobial effect |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume